(4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
3-Oxours-12-en-28-oic acid, also known as ursonic acid, is a pentacyclic triterpenoid. It is a 3-ketone derivative of ursolic acid, which is a naturally occurring compound found in many plants. This compound has garnered interest due to its potential bioactive properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxours-12-en-28-oic acid can be synthesized from ursolic acid through oxidation. One common method involves using Jones reagent (chromic acid in acetone) to oxidize ursolic acid. The reaction is typically carried out under reflux conditions for about 5 hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 3-Oxours-12-en-28-oic acid generally follows the laboratory-scale procedures with potential scaling up. The use of efficient oxidizing agents and optimized reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Oxours-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the pentacyclic ring structure.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) under reflux conditions.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: More oxidized triterpenoid derivatives.
Reduction: Ursolic acid or other reduced forms.
Substitution: A variety of substituted triterpenoid derivatives with potential bioactive properties.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of bioactive derivatives.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Oxours-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific bioactive derivative being studied .
Comparison with Similar Compounds
Ursolic Acid: The parent compound from which 3-Oxours-12-en-28-oic acid is derived.
Oleanolic Acid: Another pentacyclic triterpenoid with similar bioactive properties.
Betulinic Acid: Known for its anti-cancer and anti-inflammatory properties.
Uniqueness: 3-Oxours-12-en-28-oic acid is unique due to its specific 3-ketone functional group, which imparts distinct chemical reactivity and potential bioactivity compared to its parent compound, ursolic acid .
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
MUCRYNWJQNHDJH-VUVJRWLCSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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